molecular formula C44H59N5O8 B12107386 Boc-phe-D-leu-phe-D-leu-phe-OH

Boc-phe-D-leu-phe-D-leu-phe-OH

Cat. No.: B12107386
M. Wt: 786.0 g/mol
InChI Key: NGNZQSPFQJCBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Leu-Phe-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each step involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The Boc (tert-butyloxycarbonyl) group is used to protect the amino terminus during synthesis and is removed at the end of the process using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of Boc-Phe-Leu-Phe-Leu-Phe-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Leu-Phe-Leu-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free peptide, while oxidation can form disulfide-linked dimers .

Scientific Research Applications

Biological Activity

Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, a synthetic peptide compound, has garnered attention in the field of immunology due to its role as an antagonist of formyl peptide receptors (FPRs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 337.39 g/mol
  • CAS Number: 66556-73-8

This compound is a peptide that features a butyloxycarbonyl (Boc) protecting group on the phenylalanine residue, which enhances its stability and bioavailability. The compound is primarily studied for its inhibitory effects on neutrophil chemotaxis and its influence on inflammatory responses.

This compound primarily functions as an antagonist to the formyl peptide receptor 1 (FPR1) and the lipoxin A4 receptor . By binding to these receptors, it prevents their activation by natural ligands, leading to several downstream effects:

  • Inhibition of Neutrophil Chemotaxis: The compound significantly reduces neutrophil migration towards inflammatory sites, a critical step in the immune response.
  • Suppression of Degranulation: It inhibits the release of enzymes such as lysozyme from neutrophils, thus limiting tissue damage during inflammation.
  • Alteration of Calcium Signaling: The compound attenuates the influx of calcium ions into neutrophils, further inhibiting their activation.

Biochemical Pathways Affected

The antagonistic action of this compound affects various biochemical pathways:

  • Diacylglycerol (DAG) Pathway: The inhibition of FPR1 disrupts signaling through the DAG pathway, which is crucial for neutrophil activation.
  • Reactive Oxygen Species (ROS) Production: By blocking receptor activation, the compound reduces superoxide production in neutrophils, contributing to decreased oxidative stress during inflammation.

In Vitro Studies

  • Neutrophil Response Inhibition:
    • In laboratory settings, this compound was shown to completely block the chemotactic response of neutrophils to peptide agonists such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .
    • This inhibition was quantitatively assessed using chemotaxis assays where neutrophils were exposed to various concentrations of the compound.
  • Calcium Mobilization Assays:
    • Studies demonstrated that treatment with this compound resulted in a significant reduction in intracellular calcium levels in neutrophils stimulated with fMLP . This finding underscores its role in modulating calcium-dependent signaling pathways.

In Vivo Studies

Summary Table of Biological Activities

ActivityDescriptionReference
Neutrophil Chemotaxis InhibitionComplete blockade of neutrophil migration towards fMLP
Calcium Signaling SuppressionReduction in intracellular calcium levels upon receptor stimulation
Degranulation InhibitionDecreased release of lysozyme from activated neutrophils
Anti-inflammatory PotentialReduced tissue damage in models of ischemia-reperfusion injury

Properties

IUPAC Name

2-[[4-methyl-2-[[2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.